(S)-2,6,6-Trimethylcyclohex-2-enecarbaldehyde
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Overview
Description
2-Cyclohexene-1-carboxaldehyde, 2,6,6-trimethyl-, (1S)-, also known as α-Cyclocitral, is an organic compound with the molecular formula C₁₀H₁₆O. It is a volatile compound that contributes to the flavor and aroma of various fruits, vegetables, and ornamental plants. This compound is also known for its role in attracting pollinators .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyclohexene-1-carboxaldehyde, 2,6,6-trimethyl-, (1S)- can be synthesized through several methods. One common method involves the Diels-Alder reaction of 2-methyl-1,3-pentadiene with acrolein. This reaction produces a mixture of cis- and trans-isomers .
Industrial Production Methods
In industrial settings, the compound is often produced through the partial hydrogenation of benzene. This process, developed by the Asahi Chemical company, primarily yields cyclohexane, but cyclohexene can also be obtained .
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexene-1-carboxaldehyde, 2,6,6-trimethyl-, (1S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the aldehyde group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as Grignard reagents can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Cyclohexene-1-carboxylic acid
Reduction: 2-Cyclohexene-1-methanol
Substitution: Various substituted cyclohexene derivatives
Scientific Research Applications
2-Cyclohexene-1-carboxaldehyde, 2,6,6-trimethyl-, (1S)- has numerous applications in scientific research:
Chemistry: Used as an analytical standard for gas chromatography and mass spectrometry.
Biology: Studied for its role in plant biology, particularly in attracting pollinators.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the flavor and fragrance industry due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 2-Cyclohexene-1-carboxaldehyde, 2,6,6-trimethyl-, (1S)- involves its interaction with various molecular targets. In biological systems, it can bind to olfactory receptors, contributing to its role in attracting pollinators. The compound’s aldehyde group is reactive, allowing it to participate in various chemical reactions that can modulate its biological activity .
Comparison with Similar Compounds
Similar Compounds
β-Cyclocitral: Another isomer with similar properties but different structural arrangement.
Cyclohexanecarboxaldehyde: A related compound with a different ring structure.
Uniqueness
2-Cyclohexene-1-carboxaldehyde, 2,6,6-trimethyl-, (1S)- is unique due to its specific structural configuration, which imparts distinct olfactory properties and reactivity. Its ability to attract pollinators and its applications in the flavor and fragrance industry set it apart from other similar compounds .
Properties
Molecular Formula |
C10H16O |
---|---|
Molecular Weight |
152.23 g/mol |
IUPAC Name |
(1S)-2,6,6-trimethylcyclohex-2-ene-1-carbaldehyde |
InChI |
InChI=1S/C10H16O/c1-8-5-4-6-10(2,3)9(8)7-11/h5,7,9H,4,6H2,1-3H3/t9-/m1/s1 |
InChI Key |
ZVZRJSHOOULAGB-SECBINFHSA-N |
Isomeric SMILES |
CC1=CCCC([C@@H]1C=O)(C)C |
Canonical SMILES |
CC1=CCCC(C1C=O)(C)C |
Origin of Product |
United States |
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